2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that features a combination of pyrrolidine, triazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoroacetic acid, pyrrolidine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and pyrrolidine moieties
Common Reagents and Conditions
Common reagents include trifluoroacetic acid for cyclization reactions, and various organometallic catalysts for facilitating complex transformations. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved often include inhibition of inflammatory mediators and modulation of neuroprotective pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: Known for their pharmacological activities, including enzyme inhibition and receptor modulation.
Triazole-pyrimidine hybrids: Exhibiting neuroprotective and anti-inflammatory properties.
Indole derivatives: Possessing a wide range of biological activities, such as antiviral and anticancer properties.
Uniqueness
2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of pyrrolidine, triazole, and quinazoline moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7OS/c25-16(18-7-10-26-14-11-19-23-22-14)15-12-5-1-2-6-13(12)20-17(21-15)24-8-3-4-9-24/h11H,1-10H2,(H,18,25)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTSZRUEIRLKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCCC3)C(=O)NCCSC4=NNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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